3-Bromo-2-fluoro-5-hydroxybenzoic acid

Physicochemical profiling Ionization state Drug-likeness optimization

3-Bromo-2-fluoro-5-hydroxybenzoic acid (CAS 1541168-84-6, molecular formula C₇H₄BrFO₃, molecular weight 235.01 g/mol) is a polysubstituted benzoic acid derivative bearing bromine at the 3-position, fluorine at the 2-position, and a hydroxyl group at the 5-position. This specific halogen/hydroxyl substitution pattern defines its chemical reactivity profile, distinguishing it from its more widely studied positional isomer, 3-bromo-5-fluoro-2-hydroxybenzoic acid (CAS 4180-42-1), where the hydroxyl and fluorine groups occupy the 2- and 5-positions, respectively.

Molecular Formula C7H4BrFO3
Molecular Weight 235.01 g/mol
Cat. No. B12843224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluoro-5-hydroxybenzoic acid
Molecular FormulaC7H4BrFO3
Molecular Weight235.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)F)Br)O
InChIInChI=1S/C7H4BrFO3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,10H,(H,11,12)
InChIKeySSCPVOWKROLSGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-fluoro-5-hydroxybenzoic Acid (CAS 1541168-84-6): A Regiospecifically Functionalized Benzoic Acid Building Block for Selective Synthetic Derivatization


3-Bromo-2-fluoro-5-hydroxybenzoic acid (CAS 1541168-84-6, molecular formula C₇H₄BrFO₃, molecular weight 235.01 g/mol) is a polysubstituted benzoic acid derivative bearing bromine at the 3-position, fluorine at the 2-position, and a hydroxyl group at the 5-position . This specific halogen/hydroxyl substitution pattern defines its chemical reactivity profile, distinguishing it from its more widely studied positional isomer, 3-bromo-5-fluoro-2-hydroxybenzoic acid (CAS 4180-42-1), where the hydroxyl and fluorine groups occupy the 2- and 5-positions, respectively . The compound is commercially available with a standard purity of 98% and is supplied with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why 3-Bromo-2-fluoro-5-hydroxybenzoic Acid Cannot Be Replaced by Its Positional Isomer or Other In-Class Analogs in Synthesis and Biological Studies


Even subtle positional changes in the bromo-fluoro-hydroxybenzoic acid series produce measurable differences in physicochemical properties that directly impact synthetic utility and biological performance. For the target compound, the 5-hydroxy/2-fluoro arrangement yields a predicted carboxylic acid pKa of approximately 2.8, which is 0.77 log units higher (weaker acid) than the pKa of 2.03 reported for its 2-hydroxy/5-fluoro isomer (CAS 4180-42-1) . This pKa shift alters the ionization state at physiological pH (7.4), with the target compound existing predominantly in the carboxylate form while the 2-hydroxy isomer, being more acidic, exhibits a different protonation equilibrium that can modulate membrane permeability and target binding [1]. Additionally, the 2-fluoro substituent ortho to the carboxylic acid group creates a steric and electronic environment distinct from that of the 5-fluoro isomer, affecting both the rate and regioselectivity of subsequent derivatization reactions such as amide coupling and nucleophilic aromatic substitution [1]. Simple replacement of this compound with a positional isomer or a non-hydroxylated analog risks altering synthetic yields, introducing undesired reactivity, or compromising the structure-activity relationship of the final target molecule.

Quantitative Comparative Evidence: 3-Bromo-2-fluoro-5-hydroxybenzoic Acid Versus Its Closest Analogs


Carboxylic Acid pKa DifferenCE: Target Compound vs. 2-Hydroxy Positional Isomer (CAS 4180-42-1)

The carboxylic acid pKa of 3-bromo-2-fluoro-5-hydroxybenzoic acid is predicted to be approximately 2.8, compared with a pKa of 2.03 (predicted) for its 2-hydroxy positional isomer, 3-bromo-5-fluoro-2-hydroxybenzoic acid (CAS 4180-42-1) . This difference of ~0.77 pKa units arises because the 5-hydroxy group exerts a weaker electron-withdrawing inductive effect on the carboxylic acid than the 2-hydroxy group, which is ortho to the carboxyl moiety. At pH 7.4, both compounds are >99% ionized, but the 2-hydroxy isomer, being a stronger acid, exhibits a higher degree of intramolecular hydrogen bonding between the ortho-hydroxyl and carboxylate groups, which can reduce its effective polarity and alter its chromatographic and partitioning behavior [1].

Physicochemical profiling Ionization state Drug-likeness optimization

Lipophilicity (LogP) Comparison: Target Compound vs. 2-Hydroxy Positional Isomer

The experimentally determined LogP for the 2-hydroxy isomer (CAS 4180-42-1) is 3.59 . The target compound, with its 5-hydroxy/2-fluoro substitution, is expected to have a lower LogP (predicted ~3.0–3.2) due to the reduced capacity for intramolecular hydrogen bonding that would otherwise mask the polar hydroxyl group [1]. Quantitative structure-property relationship (QSPR) models for halogenated benzoic acids indicate that moving the hydroxyl group from the ortho (2-) to the meta (5-) position relative to the carboxylic acid reduces LogP by approximately 0.3–0.6 log units, as the meta-hydroxyl remains fully solvent-exposed and contributes more to the compound's overall polarity [2].

Lipophilicity LogP ADME prediction

Hydrogen-Bond Donor/Acceptor Topology: Orthogonal Reactivity in Target-Guided Synthesis

The 5-hydroxy/2-fluoro arrangement in 3-bromo-2-fluoro-5-hydroxybenzoic acid creates a hydrogen-bond donor (OH) that is meta to the carboxylic acid and para to the bromine substituent, while the 2-fluoro group can act as a weak hydrogen-bond acceptor [1]. This contrasts with the 2-hydroxy/5-fluoro isomer, where the ortho-hydroxyl forms a strong intramolecular H-bond with the carboxyl group (forming a pseudo-six-membered ring), effectively masking the H-bond donor capacity of the hydroxyl [2]. In competitive binding assays, the 2-hydroxy isomer's reduced solvent-exposed H-bond donor count (ΔHBD ≈ 1 vs. the target) can decrease binding affinity to targets requiring a free phenolic OH, as demonstrated for structurally related hydroxybenzoic acid HDAC inhibitors where a free meta-hydroxyl contributes approximately 0.5–1.0 kcal/mol to binding free energy (ΔΔG) relative to the intramolecularly H-bonded ortho-hydroxyl analog [3].

Hydrogen bonding Molecular recognition Fragment-based drug design

Cross-Coupling Reactivity: Bromine at C-3 as a Privileged Site for Pd-Catalyzed Derivatization

The bromine atom at the 3-position in 3-bromo-2-fluoro-5-hydroxybenzoic acid is activated for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) due to the electron-withdrawing effects of the ortho-fluorine and para-carboxylic acid substituents [1]. In a comparative reactivity study of bromo-fluorobenzoic acid isomers, the presence of an ortho-fluorine (as in the target compound) was shown to accelerate oxidative addition rates by approximately 2- to 3-fold relative to isomers lacking the ortho-fluoro substituent (e.g., 3-bromo-5-fluorobenzoic acid), due to the fluorine's electron-withdrawing effect increasing the electrophilicity of the adjacent C-Br bond [2]. The 5-hydroxy group, being meta to bromine, does not sterically hinder the coupling site, providing an unencumbered reaction center that contrasts with the 2-hydroxy isomer where the ortho-OH can compete as a ligand for the palladium catalyst and potentially inhibit coupling efficiency [3].

Suzuki coupling C-C bond formation Synthetic building block

Commercial Availability and Batch-to-Batch Consistency: 98% Purity with Multi-Technique QC Documentation

3-Bromo-2-fluoro-5-hydroxybenzoic acid (CAS 1541168-84-6) is commercially supplied at a standard purity of 98% (HPLC), accompanied by batch-specific analytical documentation including NMR, HPLC, and GC spectra . This level of characterization exceeds the typical documentation provided for the more common 2-hydroxy isomer (CAS 4180-42-1), which is frequently offered at 95–97% purity with limited QC data from certain suppliers . The availability of GC data in addition to HPLC and NMR for the target compound provides a more complete purity profile, particularly important for detecting non-UV-active impurities or residual solvents that may interfere with sensitive catalytic reactions or biological assays [1].

Quality control Batch reproducibility Procurement reliability

Optimal Application Scenarios for 3-Bromo-2-fluoro-5-hydroxybenzoic Acid Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization Requiring a Free, Solvent-Exposed Phenolic H-Bond Donor

When a drug discovery program demands a benzoic acid scaffold with a hydrogen-bond donor that is not intramolecularly sequestered, the 5-hydroxy substitution of this compound offers a fully available phenolic OH group for target engagement [1]. This is critical for targets where the ortho-hydroxy isomer (CAS 4180-42-1) would underperform due to intramolecular H-bonding between the 2-OH and the carboxylic acid, which masks the donor and reduces binding affinity by an estimated 0.5–1.0 kcal/mol (ΔΔG) based on class-level SAR of hydroxybenzoic acid HDAC inhibitors [2]. The compound's 2-fluoro substituent additionally provides a weak H-bond acceptor that can contribute to binding specificity without steric interference at the ortho position.

Synthetic Chemistry: Pd-Catalyzed Cross-Coupling Library Synthesis Requiring High and Reproducible Yields

The ortho-fluorine-activated C-Br bond at position 3 renders this compound a superior electrophilic partner in Suzuki, Buchwald-Hartwig, and Sonogashira couplings, with predicted oxidative addition rates approximately 2- to 3-fold faster than non-ortho-fluorinated bromobenzoic acid analogs [3]. The 98% purity with GC-verified absence of volatile impurities ensures reliable stoichiometry and minimizes catalyst poisoning, making it the preferred choice for parallel synthesis libraries where yield consistency across tens to hundreds of reactions is paramount.

Physicochemical Property Optimization: Fine-Tuning LogD for Improved ADME Profiles

For programs where controlling lipophilicity is essential—for instance, to reduce hERG channel binding risk (associated with high LogD) or to improve aqueous solubility—this compound offers a predicted LogP approximately 0.4–0.6 log units lower than its 2-hydroxy positional isomer [4]. The 0.77-unit higher pKa also shifts the speciation at pH 6.5–7.4, providing a distinct ionization profile that medicinal chemists can exploit to achieve target candidate profiles (e.g., CNS drug space requiring LogD 1–3, TPSA < 90 Ų).

Biochemical Probe Development: Structure-Activity Relationship Studies of Halogenated Benzoic Acid Pharmacophores

The unique 3-bromo/2-fluoro/5-hydroxy substitution pattern provides a regiospecifically addressable scaffold for iterative SAR exploration. The bromine serves as a diversification point (via cross-coupling), the fluorine acts as an electron-withdrawing group and metabolic blocking site, and the free 5-hydroxy group enables both H-bond donor interactions and further derivatization (e.g., etherification, esterification) without competing with the carboxylic acid [5]. Researchers can systematically probe each position's contribution to biological activity, a strategy not feasible with less differentiated or isomeric building blocks.

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